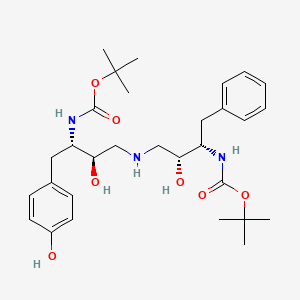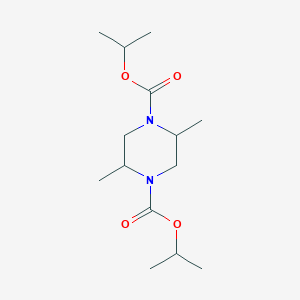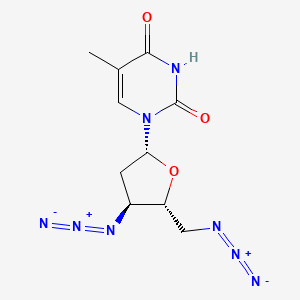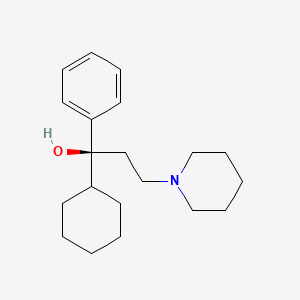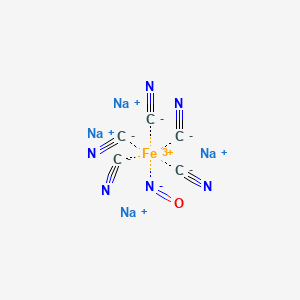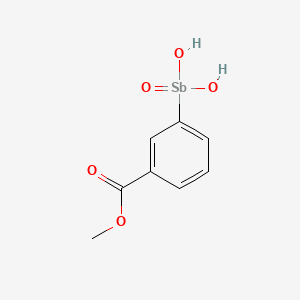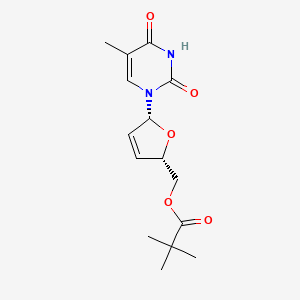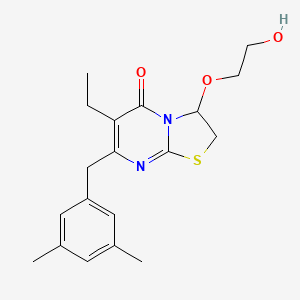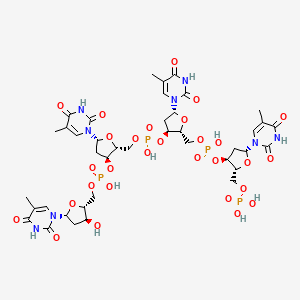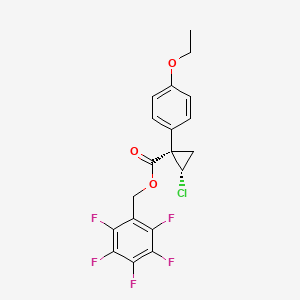
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, 1a,2,3,11c-tetrahydro-, (1aalpha,2alpha,3beta,11calpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, 1a,2,3,11c-tetrahydro-, (1aalpha,2alpha,3beta,11calpha)- is a complex organic compound with a unique structure that combines elements of oxirene, benzene, and acridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol involves multiple steps, including the formation of the oxirene ring and the subsequent fusion with benzene and acridine moieties. Common synthetic routes include:
Cyclization Reactions: The formation of the oxirene ring is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Aromatic Substitution: The benzene and acridine rings are introduced through aromatic substitution reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, each with distinct chemical and physical properties.
科学研究应用
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.
作用机制
The mechanism of action of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
属性
CAS 编号 |
81981-34-2 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
4-oxa-12-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-9-5-6-12-10(13(9)16-17(21-16)15(14)20)7-8-3-1-2-4-11(8)18-12/h1-7,14-17,19-20H |
InChI 键 |
SRHGNAJWBMRMSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=C3C5C(O5)C(C4O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


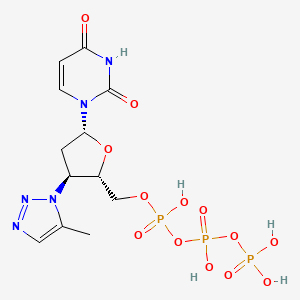
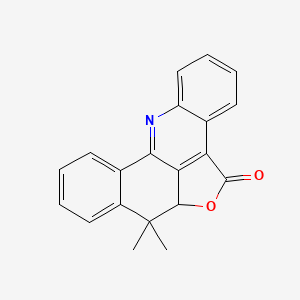

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
